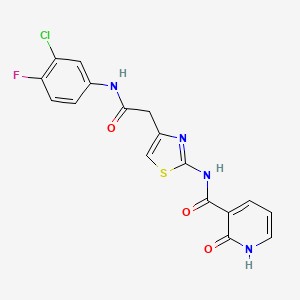
N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a novel tricyclic compound that inhibits β-secretase cleavage of APP and is useful as a therapeutic agent for treating neurodegenerative diseases .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of precursors under specific conditions. For instance, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involved the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis condition .Molecular Structure Analysis
The molecular structure of similar compounds has been evaluated using spectral data, including IR, 1H-NMR, 13C-NMR, and mass spectral data . The presence of chlorine in the molecule was confirmed by an isotopic peak seen at m/z 321 (M + + 3) in a 3:1 ratio .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been monitored by TLC using specific solvents as the mobile phase .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide is a solid compound with a molecular weight of 222.04 .科学的研究の応用
Kinase Inhibition for Cancer Treatment
Compounds with related chemical structures have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant potential in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were discovered as selective Met kinase inhibitors. These inhibitors showed improved enzyme potency and aqueous solubility, leading to complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration. Due to their excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, such compounds have been advanced into phase I clinical trials (Schroeder et al., 2009).
Fluorescence Applications
The fluorescence properties of carbon dots (CDs) with high fluorescence quantum yields have been attributed to the presence of organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA). This discovery expands the applications of CDs in bioimaging and sensing due to their fluorescence origins and high quantum yields (Shi et al., 2016).
Antibacterial Agents
The synthesis of pyridonecarboxylic acids and their derivatives has revealed compounds with promising antibacterial activities. For instance, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrated more activity than known antibiotics, indicating their potential as new antibacterial agents (Egawa et al., 1984).
Synthesis of Heterocyclic Compounds
Research on the synthesis of new heterocyclic compounds, such as 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives, has shown that N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides react under mild conditions with various thioureas. These reactions follow the Hantzsch reaction scheme, leading to compounds with potential applications in medicinal chemistry and drug development (Balya et al., 2008).
作用機序
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase of the ErbB family, which is overexpressed in many human epithelial malignancies .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, interrupting signaling in target cancer cells with mutated and overactive EGFR .
Biochemical Pathways
The inhibition of EGFR leads to the interruption of multiple signaling pathways involved in tumor growth and angiogenesis such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .
Pharmacokinetics
Similar compounds have been shown to be metabolized in the liver
Result of Action
The result of the compound’s action is the inhibition of cell growth and mitosis, leading to a decrease in tumor growth . This is due to the interruption of the signaling pathways that stimulate these processes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond
特性
IUPAC Name |
N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O3S/c18-12-6-9(3-4-13(12)19)21-14(24)7-10-8-27-17(22-10)23-16(26)11-2-1-5-20-15(11)25/h1-6,8H,7H2,(H,20,25)(H,21,24)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWYLDXFKFGGOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
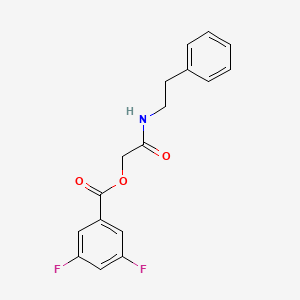
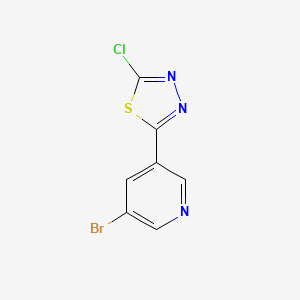

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2408141.png)


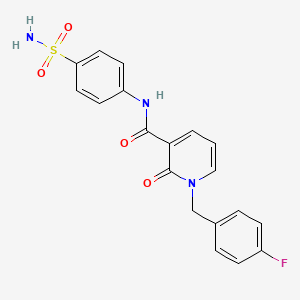
![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)
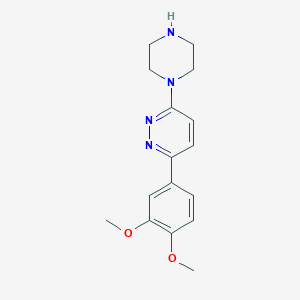
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)
![2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2408154.png)

![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)
